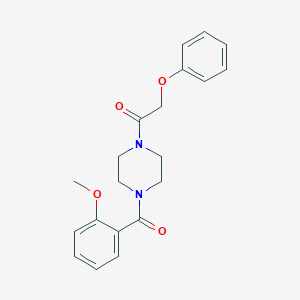![molecular formula C20H24N2O4S B247633 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with various receptors in the body. This compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors. It has been suggested that this compound can modulate the activity of these receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various ion channels in the body. These effects can lead to various physiological effects such as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments include its high potency, selectivity, and specificity. This compound has been shown to have a high affinity for various receptors in the body, which makes it an ideal candidate for various studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its handling.
Direcciones Futuras
There are various future directions for the use of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine in scientific research. One potential direction is the study of its effects on various diseases such as depression, anxiety, and schizophrenia. This compound has been shown to have potential therapeutic effects on these diseases. Another potential direction is the study of its effects on various ion channels in the body. This can lead to the development of new drugs that can target these channels. Overall, the potential applications of this compound in scientific research are vast and exciting.
Conclusion:
In conclusion, 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have unique properties that make it an ideal candidate for various laboratory experiments. The study of this compound can lead to the development of new drugs and the understanding of various physiological processes in the body. The future directions for the use of this compound in scientific research are vast and exciting.
Métodos De Síntesis
The synthesis method of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-(4-methylphenylsulfonyl)piperazine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound. The purity of the compound can be ensured by various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been used as a tool to study the function of various receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been used to study the effects of drugs on these receptors.
Propiedades
Fórmula molecular |
C20H24N2O4S |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-8-19(9-7-16)27(24,25)22-12-10-21(11-13-22)20(23)15-26-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3 |
Clave InChI |
JKKDWZPNFKMCCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)





![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)

![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)